19,19-Difluoroandrost-4-en-17-one

Aromatase inhibition Mechanism-based inactivation Suicide substrate

19,19-Difluoroandrost-4-en-17-one (also referred to as 19,19-DFAO) is a synthetic C19–26 difluorinated steroid that belongs to the androst-4-en-17-one class. Its defining structural feature—the gem‑difluoro substitution at C‑19—converts it from a conventional competitive aromatase inhibitor into a mechanism‑based, time‑dependent inactivator of human aromatase (CYP19A1).

Molecular Formula C19H26F2O
Molecular Weight 308.4 g/mol
CAS No. 129400-04-0
Cat. No. B140915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,19-Difluoroandrost-4-en-17-one
CAS129400-04-0
Synonyms19,19-DFAO
19,19-difluoroandrost-4-en-17-one
Molecular FormulaC19H26F2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F
InChIInChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1
InChIKeyKMFWEHJTLFYKGK-UNTXSKPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19,19-Difluoroandrost-4-en-17-one (CAS 129400-04-0) – Aromatase‐Mechanism Probe for Steroidogenesis Research


19,19-Difluoroandrost-4-en-17-one (also referred to as 19,19-DFAO) is a synthetic C19–26 difluorinated steroid that belongs to the androst-4-en-17-one class [1]. Its defining structural feature—the gem‑difluoro substitution at C‑19—converts it from a conventional competitive aromatase inhibitor into a mechanism‑based, time‑dependent inactivator of human aromatase (CYP19A1) [2]. This functional dichotomy makes the compound a uniquely informative chemical probe for dissecting the catalytic steps of estrogen biosynthesis [1].

Why Generic Substitution Fails – Mechanistic Divergence Among Androst‑4‑en‑17‑one Aromatase Modulators


Androst‑4‑en‑17‑one derivatives bearing different C‑19 substituents (acetoxy, bromo, acetylenic, difluoro) are not interchangeable tool compounds because the nature of the C‑19 group dictates whether the ligand acts as a simple reversible inhibitor or as a suicide inactivator [1]. In the Numazawa series, all classical 17‑oxo steroids except the difluoro analog displayed only competitive inhibition (apparent Ki = 170–455 nM) with no time‑dependent enzyme inactivation [1]. Procurement of a generic “androst‑4‑en‑17‑one derivative” therefore carries a high risk of obtaining a compound that cannot irreversibly silence aromatase, negating its utility in experiments that require sustained target suppression or active‑site labeling [1].

19,19-Difluoroandrost-4-en-17-one – Quantitative Differentiation Evidence for Scientific Procurement


Time-Dependent Inactivation vs. Reversible Competitive Inhibition – Direct Intra-Study Comparison

In human placental microsomes, 19,19-difluoroandrost-4-en-17-one (compound 18) caused time-dependent, pseudo-first-order inactivation of aromatase with a kinact of 0.0213 min⁻¹, whereas the 19-acetoxy analog (compound 4) and the 16α‑ and 16β‑bromo derivatives (compounds 14 and 15) exhibited only reversible competitive inhibition with no detectable time‑dependent inactivation [1]. The inactivation by compound 18 required NADPH and oxygen and was prevented by the natural substrate androst‑4‑ene‑3,17‑dione, confirming active‑site‑directed irreversible modification [1].

Aromatase inhibition Mechanism-based inactivation Suicide substrate

Competitive Affinity Trade‑Off: Target Ki vs. Class‑Average Ki in the Same Enzyme Preparation

The 19,19‑difluoro steroid (compound 18) exhibits a competitive inhibition constant (Ki) of 7.75 µM, which is 17‑ to 45‑fold weaker than the apparent Ki range of 170–455 nM measured for the other 17‑oxo steroids (e.g., 19‑acetoxy compound 4 and 16‑bromo derivatives) in the same study [1]. This lower reversible affinity is mechanistically coupled to its unique ability to subsequently inactivate the enzyme irreversibly [1].

Aromatase binding affinity Ki determination Structure-activity relationship

Cofactor and Substrate Dependence – Evidence for Active‑Site‑Directed Inactivation

The time‑dependent inactivation of aromatase by 19,19‑difluoroandrost‑4‑en‑17‑one is strictly dependent on the presence of both NADPH and molecular oxygen; omission of either cofactor abolishes inactivation [1]. Furthermore, co‑incubation with the natural substrate androst‑4‑ene‑3,17‑dione completely prevents enzyme inactivation, whereas the nucleophile L‑cysteine does not protect the enzyme [1]. These characteristics are diagnostic of a suicide substrate that requires catalytic turnover at the active site to generate the reactive species [1][2].

NADPH dependence Oxygen requirement Active-site protection

Cross‑Study Comparison with the 3,17‑Dione Analog – Impact of Ring‑A Oxidation State

The 3,17‑dione analog 19,19‑difluoroandrost‑4‑ene‑3,17‑dione (CAS 7764‑45‑6) irreversibly inactivates aromatase with Ki = 1 µM and kinact = 0.023 min⁻¹ [2], whereas the 3‑deoxy‑17‑one target compound (19,19‑difluoroandrost‑4‑en‑17‑one) displays a weaker competitive Ki of 7.75 µM but a nearly identical inactivation rate constant (kinact = 0.0213 min⁻¹) [1]. The comparable kinact despite a ~8‑fold difference in Ki indicates that the 3‑keto group primarily enhances initial binding affinity but is not required for the chemical inactivation step [1][2].

Ring-A modification 3-Deoxy steroid Aromatase inactivation kinetics

Distinct Inactivation Rate vs. the 19‑Acetylenic Alcohol – Kinetic Differentiation Within the Inactivator Subset

Among the two compounds in the Numazawa series that cause time‑dependent inactivation, 19,19‑difluoroandrost‑4‑en‑17‑one (compound 18) inactivates aromatase with a kinact of 0.0213 min⁻¹, whereas the 19‑acetylenic alcohol (compound 25) exhibits a ~5‑fold faster kinact of 0.1053 min⁻¹ [1]. Both share the same competitive Ki (7.75 µM) [1]. The slower inactivation rate of compound 18 may be advantageous in experiments requiring temporal resolution of the inactivation process or partial enzyme occupancy [1].

kinact comparison 19-Acetylenic steroid Suicide inhibitor kinetics

High‑Value Application Scenarios for 19,19‑Difluoroandrost‑4‑en‑17‑one in Research and Industrial Settings


Active‑Site Labeling and Covalent Target Engagement Studies

Because 19,19‑difluoroandrost‑4‑en‑17‑one inactivates aromatase through an NADPH‑ and O₂‑dependent mechanism that is protectable by the natural substrate [1], it can be employed as a covalent active‑site probe. Researchers can use the compound in wash‑out‑resistant inhibition protocols to map catalytic residues or to distinguish between specific active‑site binding and non‑specific protein labeling [1].

Mechanistic Dissection of the Aromatase C‑19 Oxidation Sequence

The 3‑deoxy‑17‑one scaffold uncouples A‑ring binding contributions from the C‑19 oxidation chemistry [1][2]. This enables enzymologists to study the terminal steps of aromatization (C10–C19 bond cleavage) without the confounding influence of 3‑keto hydrogen‑bond interactions, making the compound a specialized tool for pre‑steady‑state kinetic or spectroscopic interrogation of the aromatase catalytic cycle [1][2].

Calibration Standard for Irreversible Inhibitor Screening Panels

The well‑characterized two‑component kinetic profile (competitive Ki = 7.75 µM; kinact = 0.0213 min⁻¹) [1] positions 19,19‑difluoroandrost‑4‑en‑17‑one as a reference irreversible inhibitor in high‑throughput screening cascades for novel aromatase inhibitors. Its ~5‑fold slower inactivation rate relative to the 19‑acetylenic alcohol [1] provides a benchmark for distinguishing rapid vs. slow onset irreversible candidates in hit‑to‑lead programs [1].

Differentiation of Competitive vs. Irreversible Inhibition in Aromatase Pharmacology Teaching Laboratories

The compound’s dual behavior—weak competitive inhibitor that also acts as a time‑dependent inactivator—makes it an ideal teaching tool for demonstrating the kinetic hallmarks that distinguish reversible and irreversible enzyme inhibition [1]. Students can directly observe NADPH dependence, substrate protection, and time‑dependent activity loss in a single laboratory session using human placental microsomes [1].

Quote Request

Request a Quote for 19,19-Difluoroandrost-4-en-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.